DSM-421

Antimalarial Drug Development Species Selectivity

Malaria drug discovery teams face potency-solubility tradeoffs and rodent toxicity confounds with earlier DHODH inhibitors. DSM-421 resolves both: • CF₃-pyridinyl substitution improves solubility and reduces intrinsic clearance vs. DSM265; supports predicted human dose <200 mg for single-dose cure or once-weekly chemoprevention. • 10-fold improved rodent DHODH selectivity eliminates false-positive toxicology signals, enabling cleaner IND-enabling rodent studies. • Equipotent against P. falciparum and P. vivax field isolates; co-crystal structure (PDB 5TBO, ligand 78Z) validates key π-π stacking and halogen interactions for SAR-driven optimization. ≥98% purity; ships ambient/blue ice globally.

Molecular Formula C14H11F5N6
Molecular Weight 358.27 g/mol
Cat. No. B12361809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM-421
Molecular FormulaC14H11F5N6
Molecular Weight358.27 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F
InChIInChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3
InChIKeyHDLFZCDEGAWEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSM421 Antimalarial DHODH Inhibitor Overview


DSM421 is a synthetic small molecule within the [1,2,4]triazolo[1,5-a]pyrimidine class, designed as a potent and orally bioavailable inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH) [1]. Developed as an optimized backup compound to the clinical candidate DSM265, its structure replaces the SF₅-aniline moiety of DSM265 with a CF₃-pyridinyl group [1]. This structural modification was implemented to enhance drug-like properties while maintaining target potency. The compound is characterized by the molecular formula C₁₄H₁₁F₅N₆, a molecular weight of 358.27 Da, and is identified by CAS number 2011769-21-2 and PDB ligand ID 78Z [2]. It has advanced to preclinical development as a candidate for single-dose cure or once-weekly chemoprevention of malaria.

DSM421: Why Generic Substitution Fails


While the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure for DHODH inhibition, the specific substitution pattern of DSM421—notably the 2-(1,1-difluoroethyl) group and the N-[6-(trifluoromethyl)pyridin-3-yl] amine moiety—confers a unique combination of physicochemical and biological properties that are not conserved across the class. The CF₃-pyridinyl group mediates specific π-π stacking and halogen interactions with PfDHODH residues Ser236, Ile237, and Phe188, which are absent in weaker-binding analogs like DSM265 [1]. Even minor structural changes within this series result in significant variations in species selectivity, pharmacokinetic profiles, and formulation ease. For example, the transition from the SF₅-aniline of DSM265 to the CF₃-pyridinyl of DSM421 improved solubility and reduced intrinsic clearance, thereby lowering the predicted human dose to <200 mg [2]. Generic substitution would forfeit these critical, evidence-backed advantages.

DSM421: Evidence-Based Differentiators


Improved Species Selectivity vs. DSM265

DSM421 exhibits superior species selectivity compared to its predecessor DSM265, a critical advantage for preclinical development. The inhibitory activity of DSM421 is reduced 10-fold towards rodent DHODH enzymes and 2.2-fold against the dog enzyme, whereas DSM265 is less selective against these non-target species [1]. This reduced off-target inhibition in animal models is expected to minimize confounding toxicology findings, thereby streamlining the path to clinical development.

Antimalarial Drug Development Species Selectivity Toxicology

Enhanced Mouse PK Profile vs. DSM265

DSM421 demonstrates a markedly improved pharmacokinetic (PK) profile in murine models compared to DSM265. Key improvements include a lower intrinsic clearance rate and a resulting 2.3-fold increase in plasma exposure (AUC) following oral administration [1]. These enhancements are critical for achieving sustained therapeutic drug levels and support a lower, less frequent human dosing regimen.

Antimalarial Pharmacokinetics ADME Lead Optimization

Superior Solubility vs. DSM265

DSM421 exhibits significantly improved and more consistent solubility in physiologically relevant media compared to DSM265. It demonstrates generally good solubility in the range of 80–160 μg/mL across tested media, whereas DSM265 has documented solubility issues that complicated assay preparation and formulation efforts [1][2]. This property is a direct consequence of the CF₃-pyridinyl substitution, which enhances physical and chemical properties, allowing for more reliable and reproducible formulation.

Antimalarial Drug Formulation Preformulation ADME

Equipotent Against P. falciparum and P. vivax

A key differentiator for DSM421 is its equipotent activity against clinical field isolates of both P. falciparum and P. vivax. In a head-to-head study, DSM421 showed equal potency against both species, whereas DSM265 was significantly more active against P. falciparum [1]. This broad-spectrum activity positions DSM421 as a more versatile antimalarial agent with the potential to address both major human malaria parasites.

Antimalarial Plasmodium vivax Drug Resistance Potency

DSM421: R&D Application Scenarios


Long-Acting Antimalarial Prophylaxis Optimization

DSM421 is optimally suited for preclinical development programs focused on creating a single-dose cure or a once-weekly chemopreventative agent for malaria [1]. Its long predicted human half-life, high plasma exposure after oral dosing, and low predicted human dose (<200 mg) directly support this application. Researchers can leverage these properties to design efficacy studies in humanized mouse models of P. falciparum infection with confidence that the compound's favorable PK will translate to durable protection.

Broad-Spectrum Activity Against Drug-Resistant Malaria

Given its equipotent activity against P. falciparum and P. vivax field isolates [1], DSM421 is a premier tool for investigating the mechanisms of action and resistance profiles in both major human malaria species. It is particularly valuable for labs studying P. vivax liver-stage hypnozoites and relapse, where existing agents often show species-specific potency differences. The compound's improved solubility also facilitates reliable in vitro assays across a wider concentration range.

Reduced Toxicology Confounds in DHODH Studies

For research teams concerned with species-specific toxicology signals, DSM421's 10-fold improved selectivity for rodent DHODH over its predecessor DSM265 [1] makes it a preferred tool compound. This allows for more interpretable rodent toxicology studies, reducing the risk of false-positive findings that could derail a development program. This is a key differentiator for industrial procurement where clear, actionable safety data is paramount.

PfDHODH Structure-Based Drug Design

The co-crystal structure of DSM421 bound to PfDHODH (PDB ID: 5TBO) [2] provides a high-resolution map of its binding interactions, including the critical π-π stacking and halogen bonds mediated by the CF₃-pyridinyl group [3]. This makes DSM421 an essential reference ligand for computational chemists and structural biologists engaged in structure-activity relationship (SAR) studies and the rational design of next-generation DHODH inhibitors. Its well-defined binding pose serves as a benchmark for evaluating new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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